molecular formula C14H11F2N3O B2915979 (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797874-94-2

(2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No.: B2915979
CAS No.: 1797874-94-2
M. Wt: 275.259
InChI Key: XBISWNGQWXILDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is an intriguing chemical compound known for its diverse range of applications in various scientific fields. This compound features a complex structure, with a difluorophenyl group and a dihydropyridopyrimidinyl methanone moiety, making it a subject of significant interest in the realm of synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic synthesis. A common approach might involve the condensation of 2,6-difluorobenzaldehyde with appropriate amines and intermediates to form the desired compound. The reaction conditions may vary, including the use of specific solvents like dichloromethane, catalysts such as Lewis acids, and controlled temperature environments to ensure optimal yields.

Industrial Production Methods: : In an industrial setting, the production of this compound could be scaled up using batch or continuous flow reactors. Techniques such as solvent extraction, crystallization, and purification through column chromatography might be employed to achieve high purity of the final product. Green chemistry approaches, aiming to minimize environmental impact, can also be integrated into the industrial synthesis.

Types of Reactions

  • Oxidation: : this compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.

  • Reduction: : Reduction reactions may convert this compound into various alcohols or amines, depending on the reagents used.

  • Substitution: : The difluorophenyl group allows for substitution reactions, where one or more fluorine atoms could be replaced by other functional groups.

Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and inert atmospheres to ensure the reactions proceed efficiently.

Major Products: : The major products formed from these reactions depend on the type of reaction and reagents used. For example, oxidation may yield carboxylic acids, reduction might produce alcohols, and substitution could result in various halogenated derivatives.

Scientific Research Applications

Chemistry: : In chemistry, this compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in the development of new chemical entities.

Biology and Medicine: : In biological and medical research, (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has been explored for its potential as a pharmaceutical agent. Its structural components suggest it could be investigated as a lead compound in the development of anti-cancer or anti-inflammatory drugs.

Industry: : Industrially, this compound might be utilized in the synthesis of specialty chemicals, agrochemicals, or as a precursor in the production of advanced materials.

Comparison with Similar Compounds

Compared to similar compounds like 2,6-difluorobenzaldehyde and 7,8-dihydropyrido[4,3-d]pyrimidines, (2,6-difluorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone stands out due to its unique combination of functional groups. This uniqueness translates into distinct reactivity patterns and applications. Similar compounds include:

  • 2,6-Difluorobenzaldehyde

  • 7,8-Dihydropyrido[4,3-d]pyrimidine derivatives

  • Other fluorinated aromatic compounds

Conclusion

The compound this compound represents a fascinating subject of study, with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike. Whether as an intermediate in complex synthesis or as a potential therapeutic agent, this compound continues to contribute to advancements in science and technology.

Properties

IUPAC Name

(2,6-difluorophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c15-10-2-1-3-11(16)13(10)14(20)19-5-4-12-9(7-19)6-17-8-18-12/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBISWNGQWXILDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CN=CN=C21)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.